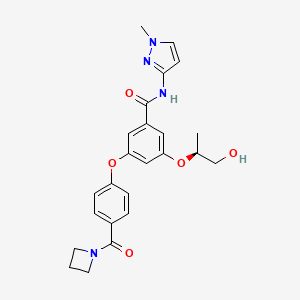
AZD1092
Übersicht
Beschreibung
AZD1092, also known as AZD-1092, is a chemical compound with the molecular formula C24H26N4O5 and a molecular weight of 450.49 g/mol . It is a validated chemical substance with a unique identifier (UNII) WVG4BZB398 . The compound is characterized by its absolute stereochemistry and contains one defined stereocenter .
Vorbereitungsmethoden
The preparation of AZD1092 involves synthetic routes that include the use of specific reagents and reaction conditions. One method involves the reaction of boron trifluoride with dimethyl ether and epichlorohydrin . This process results in the formation of the compound through a series of chemical transformations. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Analyse Chemischer Reaktionen
AZD1092 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include boron trifluoride, dimethyl ether, and epichlorohydrin . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with boron trifluoride and dimethyl ether results in the formation of a methylating agent .
Wirkmechanismus
The mechanism of action of AZD1092 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
AZD1092 can be compared with other similar compounds, such as those with similar molecular structures or functional groups. Some of the similar compounds include those with the same active moiety or similar stereochemistry . The uniqueness of this compound lies in its specific molecular configuration and the particular effects it exerts on its targets.
Eigenschaften
CAS-Nummer |
871656-65-4 |
|---|---|
Molekularformel |
C24H26N4O5 |
Molekulargewicht |
450.5 g/mol |
IUPAC-Name |
3-[4-(azetidine-1-carbonyl)phenoxy]-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide |
InChI |
InChI=1S/C24H26N4O5/c1-16(15-29)32-20-12-18(23(30)25-22-8-11-27(2)26-22)13-21(14-20)33-19-6-4-17(5-7-19)24(31)28-9-3-10-28/h4-8,11-14,16,29H,3,9-10,15H2,1-2H3,(H,25,26,30)/t16-/m0/s1 |
InChI-Schlüssel |
KNTJSHYACOBPAA-INIZCTEOSA-N |
SMILES |
CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C |
Isomerische SMILES |
C[C@@H](CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C |
Kanonische SMILES |
CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)N3CCC3)C(=O)NC4=NN(C=C4)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZD1092; AZD-1092; AZD 1092; |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














